
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the oxoethyl and acetamide groups further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide typically involves the reaction of 1H-tetrazole with ethyl oxalyl chloride, followed by the introduction of an acetamide group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help maintain consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted tetrazole derivatives with diverse applications.
Scientific Research Applications
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N-(2-Hydrazinyl-2-oxoethyl)thiazol-2-yl derivatives: These compounds share a similar oxoethyl group but feature a thiazole ring instead of a tetrazole ring.
N-(2-Oxoethyl)-1H-indole-2-carboxamide: This compound has an indole ring, offering different reactivity and biological activity.
Uniqueness: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is unique due to its tetrazole ring, which provides stability and versatility in chemical reactions. The combination of the oxoethyl and acetamide groups further enhances its reactivity, making it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
1797135-60-4 |
|---|---|
Molecular Formula |
C5H7N5O2 |
Molecular Weight |
169.144 |
IUPAC Name |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
InChI Key |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


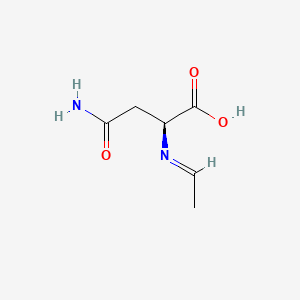
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
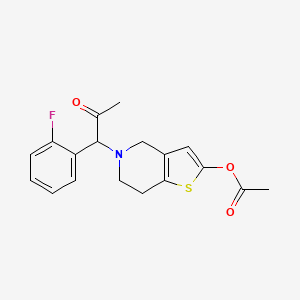
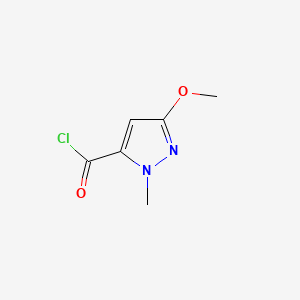

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
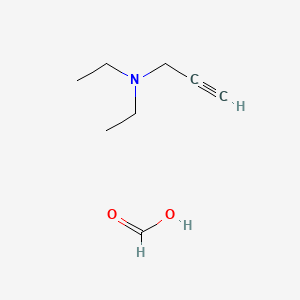
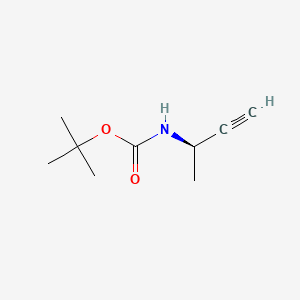
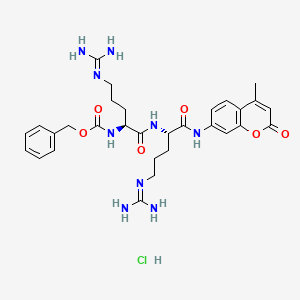
![N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
